N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Cu-Catalyzed N-Arylation of Oxazolidinones and Amides
The compound has been studied in the context of Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process showcases excellent chemoselectivity and tolerates a wide range of functional groups, leading to the formation of diverse N-arylated products. Such chemical reactions are pivotal in the synthesis of pharmaceuticals and complex molecules (Bhunia, De, & Ma, 2022).
Heterocyclic Compound Reactions
Another area of application involves the reactions of 1,2-dioxo-3a-alkyl-4,7-dichloroxazolidino [3,2-f]pyrido[2,3-b]-1,4-thiazines with saturated cyclic amines, leading to the formation of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine. This research contributes to the understanding of heterocyclic compound behaviors and their potential applications in synthesizing novel compounds (Solov’eva et al., 1993).
Synthesis and Structure of Derivatives
The study on the simple generation of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds via 5-oxazolidinone intermediates opens up pathways for creating pyrrolidines, pyrrolines, and oxazolidines. This synthetic approach provides access to new compounds that could have various pharmaceutical and chemical applications (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Antibacterial Agents
Oxazolidinones, including compounds like the one , have been explored as novel synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. Such research is crucial for developing new antibiotics in the face of rising antibiotic resistance (Tucker et al., 1998).
Catalytic Activities in Aza-Michael Reaction
The coordination behavior of pyridinyloxazolidine compounds towards Ni(II) and Pd(II) centers, and their catalytic activities in the aza-Michael reaction, highlight the potential of oxazolidinone derivatives in catalysis and organic synthesis. Such studies provide a foundation for developing new catalysts that can enhance the efficiency of chemical reactions (Ardizzoia, Brenna, & Therrien, 2012).
Properties
IUPAC Name |
N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-14-10-15(2)19(16(3)11-14)31(28,29)25-8-9-30-18(25)13-24-21(27)20(26)23-12-17-4-6-22-7-5-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBNERXRYEFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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